Product packaging for Benzo[c]isoxazol-3-amine(Cat. No.:CAS No. 2025-33-4)

Benzo[c]isoxazol-3-amine

Cat. No.: B1506252
CAS No.: 2025-33-4
M. Wt: 134.14 g/mol
InChI Key: OVRJXOQDNKJZFJ-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) and Benzisoxazole Scaffolds in Chemical Sciences

Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and its fused-ring counterpart, benzisoxazole, are fundamental scaffolds in the chemical sciences. nih.govajrconline.org These structures are not only of academic interest due to their unique chemical properties but also serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. nih.govajrconline.org The isoxazole ring's electron-rich nature and the susceptibility of the N-O bond to cleavage under certain conditions make it a versatile synthon for creating more complex heterocyclic systems. rsc.org

In medicinal chemistry, the isoxazole and benzisoxazole motifs are considered "privileged structures" because they are frequently found in compounds exhibiting a broad spectrum of pharmacological activities. nih.govrsc.orgresearchgate.net This has spurred extensive research into the synthesis and modification of these scaffolds to develop novel therapeutic agents. nih.gove-journals.in The versatility of these scaffolds allows for the introduction of various substituents, leading to a diverse library of compounds with tailored biological properties. nih.govnih.gov

Significance of Benzo[c]isoxazol-3-amine as a Core Structure in Organic and Medicinal Chemistry

This compound, also known as 3-amino-1,2-benzisoxazole, is a particularly important derivative within the benzisoxazole family. nih.govresearchgate.net Its structure, featuring a reactive amine group at the 3-position of the benzisoxazole core, makes it a valuable intermediate for the synthesis of a multitude of more complex molecules. acs.org This amine group serves as a handle for further chemical modifications, allowing for the construction of diverse molecular architectures with potential applications in drug discovery and materials science. acs.orgresearchgate.net

In medicinal chemistry, the this compound scaffold is a key component in the design of compounds targeting a wide range of biological targets. nih.govresearchgate.net Research has demonstrated that derivatives of this core structure exhibit a remarkable array of biological activities, including but not limited to antimicrobial, anticonvulsant, antipsychotic, anticancer, and anti-inflammatory properties. researchgate.netscispace.comtaylorandfrancis.com For instance, certain derivatives have shown potent inhibitory activity against enzymes like sphingomyelin (B164518) synthase 2 (SMS2), which is implicated in chronic inflammation. acs.orgnih.gov The ability to readily modify the this compound core allows medicinal chemists to fine-tune the pharmacological profile of the resulting compounds, optimizing their potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Table 1: Selected Biological Activities of this compound Derivatives

Biological ActivityTarget/ApplicationReference
AntimicrobialBroad-spectrum antibacterial and antifungal agents. scispace.com
AnticonvulsantPotential treatment for epilepsy. e-journals.in
AntipsychoticTargeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
AnticancerInhibition of cancer cell proliferation. nih.govresearchgate.net
Anti-inflammatoryInhibition of inflammatory enzymes like SMS2. acs.orgnih.gov
HIF-1α InhibitionPotential antitumor effects. nih.gov

Historical Context of Benzo[c]isoxazole Research

The study of isoxazoles dates back to the early 20th century, with significant contributions from chemists who laid the groundwork for understanding their synthesis and reactivity. nih.gov The exploration of the fused benzisoxazole system followed, driven by the quest for novel heterocyclic compounds with interesting chemical and physical properties. Early research focused on fundamental synthetic methodologies, often involving the cyclization of ortho-substituted benzene (B151609) derivatives. e-journals.in

The therapeutic potential of benzisoxazole derivatives began to be recognized in the mid to late 20th century, leading to a surge in research activity in this area. e-journals.inresearchgate.net This period saw the discovery of the diverse pharmacological activities associated with this scaffold, which in turn motivated more extensive investigations into structure-activity relationships. nih.govresearchgate.net The development of more efficient and versatile synthetic routes has further accelerated the exploration of the chemical space around the benzisoxazole core, leading to the identification of numerous potent and selective bioactive compounds. e-journals.in

Research Trajectory and Future Perspectives for this compound

Current research on this compound and its derivatives continues to be a vibrant and rapidly evolving field. A significant focus of ongoing research is the development of novel synthetic methods that are more efficient, environmentally friendly, and allow for greater control over the substitution patterns on the benzisoxazole ring. acs.org This includes the use of modern catalytic systems and multicomponent reactions to streamline the synthesis of complex molecules. acs.org

The exploration of the biological activities of this compound derivatives remains a major research thrust. Scientists are actively investigating the potential of these compounds to address a wide range of unmet medical needs. This includes the design of new anticancer agents with novel mechanisms of action, the development of more effective treatments for neurological disorders, and the discovery of new antimicrobial agents to combat drug-resistant pathogens. taylorandfrancis.comnih.govtandfonline.com

Future perspectives for this compound research are promising. The continued development of sophisticated computational tools for drug design will enable a more rational and targeted approach to the discovery of new therapeutic agents based on this scaffold. Furthermore, the application of this compound derivatives in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials, represents a growing area of interest. The versatility and unique properties of the this compound core ensure that it will remain a subject of intensive research for the foreseeable future. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1506252 Benzo[c]isoxazol-3-amine CAS No. 2025-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJXOQDNKJZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717358
Record name 2,1-Benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2025-33-4
Record name 2,1-Benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Benzo C Isoxazol 3 Amine and Its Derivatives

General Synthetic Strategies for 1,2-Benzisoxazole (B1199462) Core

The foundational 1,2-benzisoxazole ring system can be assembled through several reliable synthetic routes. These methods primarily involve the formation of the heterocyclic portion of the molecule.

The most traditional and widely employed strategies for synthesizing the 1,2-benzisoxazole core involve the cyclization of suitably substituted benzene (B151609) precursors to form the five-membered isoxazole (B147169) ring. chim.it These approaches are typically classified based on the final bond formation that completes the heterocyclic ring.

Two primary pathways dominate this approach:

C–O Bond Formation : This pathway often starts with ortho-substituted aryl oximes. chim.it For instance, an aryl oxime bearing a leaving group at the ortho position can undergo base-promoted intramolecular nucleophilic substitution to form the C–O bond, thereby closing the ring. chim.it A variety of bases such as potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (t-BuOK) are effective in polar solvents like DMF or THF. chim.it

N–O Bond Formation : Alternatively, the N–O bond can be formed to complete the isoxazole ring. This method typically utilizes ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines as starting materials. chim.it For example, 2-hydroxyaryl ketoximes can be converted to 1,2-benzisoxazole 2-oxides through treatment with reagents like iodobenzene (B50100) diacetate. researchgate.net Another method involves the treatment of 2-hydroxy benzoyl derivatives with hydroxylamine-O-sulfonic acid (H₂NOSO₃H). chim.it

Starting MaterialReagentsBond FormedProduct Type
o-Substituted Aryl OximeBase (e.g., K₂CO₃, KOH)C–O1,2-Benzisoxazole
o-Hydroxyaryl Oxime/ImineOxidizing AgentN–O1,2-Benzisoxazole
2-Hydroxy Benzoyl DerivativeH₂NOSO₃HN–O1,2-Benzisoxazole

A less common but powerful strategy involves the construction of the benzene ring onto a pre-existing, functionalized isoxazole core. chim.it This approach is particularly useful for creating complex, fused-ring systems. Annulation reactions are key to this methodology. For example, naphthalene-fused isoxazoles can be synthesized from 5-iodoaryl-substituted isoxazoles and symmetrical alkynes via a palladium-catalyzed annulation. chim.it The proposed mechanism involves alkyne insertion and C–H activation of the isoxazole core, proceeding through a seven-membered palladacycle intermediate before reductive elimination yields the final product. chim.it

Specific Synthetic Routes for Benzo[c]isoxazol-3-amine

Synthesizing this compound specifically requires methods that not only form the heterocyclic core but also install the amine group at the 3-position.

A modern and highly efficient method for preparing the benzisoxazole skeleton is the [3+2] cycloaddition reaction between nitrile oxides and arynes. organic-chemistry.orgnih.gov This approach is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.org In this reaction, both the nitrile oxide and the aryne are typically generated in situ. nih.gov

The aryne precursor is often an ortho-(trimethylsilyl)aryl triflate, while the nitrile oxide is generated from a chlorooxime. organic-chemistry.org The reaction is initiated by a fluoride (B91410) source, such as cesium fluoride (CsF), which triggers the formation of both highly reactive intermediates. organic-chemistry.orgnih.gov This method provides a direct route to functionalized benzisoxazoles, with reported yields of up to 90%. organic-chemistry.org The versatility of this reaction allows for the synthesis of benzisoxazoles with a wide range of substituents, including aryl, alkyl, and alkenyl groups. organic-chemistry.org

Table 2: Examples of [3+2] Cycloaddition for Benzisoxazole Synthesis

Aryne Precursor Chlorooxime Fluoride Source Solvent Yield
o-(trimethylsilyl)phenyl triflate 4-Chlorobenzaldehyde chlorooxime CsF Acetonitrile 85%
o-(trimethylsilyl)phenyl triflate Cyclohexanecarboxaldehyde chlorooxime CsF Acetonitrile 78%
4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate Benzaldehyde chlorooxime CsF Acetonitrile 90%

Data derived from findings on general benzisoxazole synthesis via this method. organic-chemistry.org

Oxidative cyclocondensation provides another pathway to the 1,2-benzisoxazole core. This can involve the cyclization of β,γ-unsaturated oximes. beilstein-journals.org One approach involves the base-promoted cyclocondensation of diketones with nitrile oxides (generated in situ from chlorooximes) to form hydrogenated benzisoxazoles. chim.it Subsequent aromatization via oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields the final benzisoxazole product. chim.it Intramolecular oxidative cycloaddition of aldoximes catalyzed by hypervalent iodine(III) species has also been shown to be an efficient method for producing fused isoxazole derivatives. mdpi.com

A particularly direct route to 3-aminobenzisoxazoles involves the acidic treatment of O-aryl oximes. chim.it This facile method is specifically suited for the synthesis of 3-amino and other 3-substituted derivatives. The reaction proceeds through the formation of the C=N double bond within the heterocyclic ring system. This approach is advantageous as it directly installs the desired amino functionality at the 3-position during the ring-forming step.

Multicomponent Cascade Annulation Reactions involving Benzo[d]isoxazol-3-amine

A notable synthetic pathway for the derivatization of the benzo[d]isoxazole scaffold involves multicomponent cascade annulation reactions. Specifically, an I2-DMSO-mediated multicomponent [3+1+2] cascade annulation has been developed utilizing aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as the primary substrates. This metal-free reaction facilitates the transannulation of benzo[d]isoxazol-3-amines, resulting in the formation of two new carbon-nitrogen bonds and one new carbon-carbon bond in a single, one-pot operation.

This methodology provides direct access to 2,4,5-substituted pyrimidine (B1678525) derivatives. A significant feature of this reaction is that a pyrimidine ring containing a 1,4-dicarbonyl scaffold can be efficiently transformed into a pyrimido[4,5-d]pyridazine (B13097865) skeleton. Furthermore, the presence of a phenolic hydroxyl group on the product allows for subsequent modifications, demonstrating the synthetic utility of this method for creating diverse molecular architectures.

Electrochemical Synthesis Approaches

While specific literature on the direct electrochemical synthesis of this compound is not extensively detailed, electrochemical methods represent a burgeoning field for the synthesis of related heterocyclic compounds, offering mild and environmentally friendly conditions. For instance, electrochemical strategies have been successfully employed for the synthesis of benzimidazoles through intramolecular C(sp3)-H amination and for benzothiazoles via intramolecular dehydrogenative C-S bond formation. rsc.orgnih.gov An unexpected rearrangement of 3-hydroxyoxindoles to form benzoxazinones has also been observed under electrochemical conditions. nih.gov These examples highlight the potential of electrochemistry to facilitate intramolecular cyclizations and rearrangements to form fused heterocyclic systems analogous to this compound.

Derivatization Strategies of the this compound Scaffold

The this compound structure serves as a valuable building block for more complex molecules, largely due to the reactivity of its amino group and the potential for substitution on the benzene ring. myskinrecipes.com

Functionalization at the Amino Group

The exocyclic amino group at the 3-position of the isoxazole ring is a primary site for functionalization. This amine functionality allows for a variety of chemical modifications, making it a key handle for derivatization in combinatorial chemistry and for the synthesis of new drug leads. myskinrecipes.com The reactivity of the amino group in 3-aminoisoxazoles can be influenced by its chemical environment; it can act as a mononucleophilic reagent in reactions with electrophiles. However, its nucleophilicity may be reduced due to the electronic properties of the isoxazole ring. nih.govresearchgate.net Despite this, it readily participates in reactions such as acylation and condensation to form amides and imines (Schiff bases), respectively.

Substitutions on the Benzene Ring

The introduction of various substituents onto the benzene portion of the this compound scaffold is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives. Synthetic strategies often involve the use of pre-substituted precursors, such as substituted benzaldehydes or acetophenones, which are then used to construct the isoxazole ring. orientjchem.org This approach allows for the incorporation of a wide range of functional groups, including methoxy (B1213986), nitro, and dimethylamino groups, onto the aromatic ring. orientjchem.org These substitutions can influence the electronic properties and biological activity of the final compounds.

Substituent Position on Phenyl Ring Precursor Example
Methoxy (OCH3)33-Methoxy acetophenone
Nitro (NO2)3 or 43-Nitro-benzaldehyde, 4-Nitro-benzaldehyde
Dimethylamino (N(CH3)2)44-Dimethylamino-benzaldehyde

This table showcases examples of substituents that can be incorporated into the benzene ring of isoxazole derivatives through the use of appropriately substituted starting materials.

Introduction of Heterocyclic Moieties

The this compound framework can be expanded by the introduction of additional heterocyclic rings, leading to hybrid molecules with potentially enhanced biological activities. Molecular hybridization is a powerful strategy for developing novel compounds by fusing different bioactive scaffolds. mdpi.com One method to achieve this is through cascade annulation reactions, which can transform the benzoisoxazole amine into more complex systems like pyrimidines and pyridazines. Another approach involves linking isoxazole moieties to other heterocyclic rings, such as oxazole (B20620) or another isoxazole, to create isoxazole–oxazole or isoxazole–isoxazole hybrids. mdpi.com

Synthesis of Schiff Bases from this compound Derivatives

A prominent derivatization strategy for 3-aminoisoxazole (B106053) compounds involves the synthesis of Schiff bases (imines). This is typically achieved through the direct condensation reaction of the primary amino group with an aldehyde or ketone, often under reflux in a solvent like ethanol. nih.gov A variety of salicylaldehyde (B1680747) derivatives and other aromatic aldehydes have been used to synthesize a range of isoxazole-containing Schiff bases. nih.govuniv-antilles.frresearchgate.net These reactions are versatile and allow for the introduction of diverse functionalities into the final molecule.

Amine Reactant Aldehyde Reactant Resulting Schiff Base
Isoxazol-3-amineSalicylaldehyde(E)-2-{[(isoxazol-3-yl)imino]methyl}phenol nih.gov
5-Methylisoxazol-3-amineSalicylaldehyde(E)-2-{[(5-methylisoxazol-3-yl)imino]methyl}phenol nih.gov
Isoxazol-3-amine2,4-Di-tert-butyl-6-hydroxybenzaldehyde(E)-2,4-di-tert-butyl-6-{[(isoxazol-3-yl)imino]methyl}phenol nih.gov
3-Amino-5-methylisoxazole (B124983)2,3-Dihydroxybenzaldehyde (B126233)Schiff base of 3-amino-5-methylisoxazole and 2,3-dihydroxybenzaldehyde univ-antilles.frresearchgate.net
3-Amino-5-methylisoxazole2,4-Dihydroxybenzaldehyde (B120756)Schiff base of 3-amino-5-methylisoxazole and 2,4-dihydroxybenzaldehyde univ-antilles.frresearchgate.net
3-Amino-5-methylisoxazoleo-HydroxynaphthaldehydeSchiff base of 3-amino-5-methylisoxazole and o-hydroxynaphthaldehyde univ-antilles.frresearchgate.net

This table provides examples of Schiff bases synthesized from the condensation of various 3-aminoisoxazole derivatives with different aldehydes.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The construction of the benzo[c]isoxazole core, a key scaffold in medicinal chemistry, has benefited significantly from the development of novel catalytic systems. These approaches offer alternatives to classical synthetic routes, often providing milder reaction conditions, higher yields, and access to a broader range of derivatives. This section explores the use of palladium-based catalysts and advanced nanocatalysts in the synthesis of the benzo[c]isoxazole ring system and its derivatives.

Palladium-Catalyzed Annulation Reactions

Palladium catalysis stands as a cornerstone of modern organic synthesis, particularly for the construction of complex heterocyclic frameworks. While direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous strategies for the isomeric benzo[d]isoxazole system highlight the potential of this approach. A prominent example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgresearchgate.net This methodology achieves the synthesis of 1,2-benzisoxazoles through a C-H activation strategy, a powerful tool for forming C-C and C-N bonds. rsc.orgresearchgate.net

The reaction mechanism is believed to involve the formation of a palladacycle intermediate, which then reacts with a formyl radical generated from the aldehyde. researchgate.net This process leads to a Pd(IV) intermediate that, upon reductive elimination and subsequent condensation, yields the final benzisoxazole product. researchgate.netthieme-connect.com This C-H activation/[4+1] annulation pathway is significant as it constructs the heterocyclic ring with the crucial N-O bond already intact. rsc.orgresearchgate.net

The versatility of palladium catalysis is also demonstrated in the functionalization of pre-formed isoxazole rings. For instance, 4-iodoisoxazoles can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce a wide range of substituents onto the isoxazole core. nih.gov This allows for the late-stage diversification of the scaffold, a valuable strategy in medicinal chemistry for creating libraries of potential drug candidates. nih.gov

Reaction Type Catalyst/Reagents Starting Materials Key Features Ref.
C-H Activation/[4+1] AnnulationPd(TFA)₂ / OxidantN-phenoxyacetamides, AldehydesForms benzo[d]isoxazole ring; C-C and C=N bond formation. thieme-connect.com
Suzuki-Miyaura CouplingPd Catalyst4-iodoisoxazoles, Boronic acidsC4-arylation of the isoxazole ring. nih.gov
Heck CouplingPd Catalyst4-iodoisoxazoles, AlkenesC4-vinylation of the isoxazole ring. nih.gov
Sonogashira CouplingPd/Cu Catalyst4-iodoisoxazoles, Terminal alkynesC4-alkynylation of the isoxazole ring. nih.gov

Table 1: Overview of Palladium-Catalyzed Reactions for Benzisoxazole Synthesis and Functionalization.

Nanocatalyst-Assisted Synthesis

The field of nanocatalysis offers significant advantages for organic synthesis, including high catalytic activity due to large surface-area-to-volume ratios, enhanced stability, and the potential for easy recovery and reuse of the catalyst. mdpi.comnih.gov These features align well with the principles of sustainable chemistry.

In the context of isoxazole synthesis, a notable example is the use of a core-shell magnetic nanocatalyst, ZnO@Fe₃O₄, for the preparation of 4-arylidene-isoxazole-5(4H)-ones. mdpi.com This catalyst facilitates a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride in an aqueous medium. The mechanism involves the nanocatalyst activating the reactants to promote condensation and subsequent intramolecular cyclization. mdpi.com The magnetic Fe₃O₄ core allows for the simple and efficient recovery of the catalyst using an external magnet, enabling its reuse for multiple reaction cycles without a significant loss of activity. mdpi.comnih.gov

Another example, though for the related benzoxazole (B165842) system, is the use of a nanocomposite of silver-palladium (AgPd) nanoparticles anchored on tungsten oxide nanorods (WO₂.₇₂). mdpi.com The strong interaction between the metal nanoparticles and the support enhances the Lewis acidity of the catalyst, leading to high activity in the one-pot synthesis of benzoxazoles. mdpi.com Such systems demonstrate the potential for designing highly efficient and reusable nanocatalysts for the synthesis of various benzo-fused heterocycles, including benzo[c]isoxazoles.

Nanocatalyst Reaction Solvent Key Advantages Ref.
ZnO@Fe₃O₄ (core-shell)Synthesis of Isoxazole-5(4H)-onesWaterHigh yield, reusability (magnetic separation), green solvent. mdpi.com
AgPd/WO₂.₇₂Synthesis of BenzoxazolesTolueneHigh activity due to strong metal-support interaction. mdpi.com

Table 2: Examples of Nanocatalysts in the Synthesis of Isoxazole and Related Heterocycles.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, with a focus on using alternative energy sources, environmentally benign solvents, and waste-derived catalysts. nih.gov

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. eurekaselect.comresearchgate.net The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride can be significantly accelerated using microwave assistance, providing the desired products in minutes rather than hours. researchgate.net This technique offers an energy-efficient and rapid pathway for constructing the isoxazole scaffold. eurekaselect.com

Ultrasound-assisted synthesis is another green methodology that enhances reaction rates through acoustic cavitation. mdpi.com This approach has been successfully applied to the synthesis of various isoxazole derivatives, promoting efficiency under milder conditions and often reducing the need for harsh reagents or solvents. mdpi.com

A particularly innovative green approach involves the use of catalysts derived from agro-waste. For example, a water extract of orange fruit peel ash (WEOFPA) has been employed as an efficient, inexpensive, and eco-friendly catalyst for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov This reaction proceeds under solvent-free conditions, further enhancing its green credentials by minimizing waste. nih.gov The use of water as a solvent, whenever possible, is another cornerstone of green chemistry, and several syntheses of isoxazole derivatives have been successfully performed in aqueous media. mdpi.com

Green Approach Catalyst/Medium Energy Source Key Advantages Ref.
Microwave SynthesisSodium Acetate / EthanolMicrowaveRapid reaction times, high yields, energy efficiency. researchgate.net
Agro-Waste CatalysisWEOFPA / GlycerolConventional Heating (60°C)Use of waste-derived catalyst, solvent-free conditions, eco-friendly. nih.gov
SonochemistryItaconic Acid / WaterUltrasoundReduced reaction times, mild conditions, use of green solvent. mdpi.com

Table 3: Green Chemistry Methodologies for Isoxazole Synthesis.

Biological Activities and Pharmacological Relevance of Benzo C Isoxazol 3 Amine Derivatives

Anticancer and Antiproliferative Activities

Derivatives of benzo[c]isoxazol-3-amine have demonstrated significant potential as anticancer agents through various mechanisms of action. nih.gov These compounds interfere with key signaling pathways that control cell growth, proliferation, and survival. Research has focused on modifying the core structure to optimize potency, selectivity, and pharmacological properties, leading to the discovery of numerous derivatives with promising antiproliferative effects against a range of cancer types. nih.gov

A key strategy in cancer therapy is the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in tumor angiogenesis and growth. nih.gov Derivatives of 3-amino-benzo[d]isoxazole have been identified as potent, multi-targeted inhibitors of RTKs, particularly the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.govacs.org

Structure-activity relationship studies have shown that incorporating an N,N'-diphenyl urea (B33335) moiety at the 4-position of the 3-amino-benzo[d]isoxazole scaffold leads to compounds that potently inhibit both VEGFR and PDGFR. nih.govacs.org These inhibitors function by blocking the signaling pathways that lead to angiogenesis, thereby cutting off the blood supply to tumors and inhibiting their growth and metastasis. nih.gov For instance, specific benzoxazole (B165842) derivatives have been shown to induce apoptosis in cancer cells through VEGFR-2 inhibition. nih.gov One notable compound from a series of 3-amino-benzo[d]isoxazoles demonstrated significant in vivo efficacy in a human fibrosarcoma tumor growth model, showing 81% inhibition when administered orally. nih.govacs.org

Compound ClassTarget KinasesKey FindingsReference
3-Amino-benzo[d]isoxazoles with N,N'-diphenyl urea moietyVEGFR, PDGFRPotent dual inhibitors of both receptor families. nih.govacs.org
Benzoxazole DerivativesVEGFR-2Compound 12l showed potent VEGFR-2 inhibitory activity (IC50 = 97.38 nM) and induced apoptosis in HepG2 cells. nih.gov
Isoxazole (B147169) DerivativesVEGFR-2Molecular docking studies confirmed a strong affinity for key amino acids (Cys:919, Asp:1046, Glu:885) in the VEGFR-2 binding site. nih.gov

The c-Met proto-oncogene, a receptor tyrosine kinase, is another important target in cancer therapy. Its aberrant activation is linked to tumor growth, invasion, and metastasis. A series of compounds based on the 3-amino-benzo[d]isoxazole scaffold have been designed and evaluated as potent c-Met kinase inhibitors. nih.gov

Through systematic structure-activity relationship (SAR) studies, several compounds were identified with IC50 values in the low nanomolar range against c-Met. nih.gov One of the most potent compounds, 28a , demonstrated exceptional inhibitory effects at both the enzymatic and cellular levels, with an IC50 of 1.8 nM against the c-Met enzyme and 0.18 µM on EBC-1 lung cancer cells. nih.gov This compound also exhibited good selectivity when tested against a panel of other receptor tyrosine kinases. nih.gov

CompoundScaffoldc-Met Enzymatic IC50Cellular IC50 (EBC-1 cells)Reference
8d 3-Amino-benzo[d]isoxazole<10 nMNot Reported nih.gov
8e 3-Amino-benzo[d]isoxazole<10 nMNot Reported nih.gov
28a 3-Amino-benzo[d]isoxazole1.8 nM0.18 µM nih.gov
28b 3-Amino-benzo[d]isoxazole<10 nMNot Reported nih.gov
28c 3-Amino-benzo[d]isoxazole<10 nMNot Reported nih.gov

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in tumor adaptation to low-oxygen environments, promoting angiogenesis and metastasis. nih.govnih.gov Consequently, inhibiting the HIF-1α pathway is a promising anticancer strategy. Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity. nih.govnih.gov

In a study utilizing a dual-luciferase reporter assay, 26 benzo[d]isoxazole derivatives were synthesized and evaluated. nih.govnih.gov Several compounds showed exceptional efficacy, with IC50 values in the nanomolar range. Specifically, compounds 15 and 31 were identified as highly potent HIF-1α transcriptional inhibitors, both exhibiting an IC50 value of 24 nM. nih.govnih.gov Further investigation revealed that these compounds decrease the mRNA expression of HIF-1α downstream targets like VEGF and PDK1 in a concentration-dependent manner, without affecting the expression of the HIF-1α protein itself. nih.gov

CompoundHIF-1α Transcriptional Inhibition IC50MechanismReference
Lead Compound 1 0.31 µMInhibition of HIF-1α transcriptional activity nih.gov
Compound 15 24 nMInhibition of HIF-1α transcriptional activity nih.govnih.gov
Compound 31 24 nMInhibition of HIF-1α transcriptional activity nih.govnih.gov
Compound 8 0.94 µMInhibition of HIF-1α transcriptional activity nih.gov

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that have emerged as critical targets in acute myeloid leukemia (AML). nih.gov A class of new BRD4 inhibitors featuring a 3-ethyl-benzo[d]isoxazole scaffold has been developed for the potential treatment of AML. nih.gov

In one study, most of the 26 newly synthesized compounds exhibited potent BRD4 binding activities. nih.gov Two compounds, 11h and 11r , were particularly effective, showing remarkable anti-proliferative activity against the MV4-11 AML cell line with IC50 values of 0.78 µM and 0.87 µM, respectively. nih.gov Further analysis showed that compound 11r inhibited the expression of oncogenes such as c-Myc and CDK6 in a concentration-dependent manner in MV4-11 cells, highlighting its potential as a lead compound for further development. nih.gov Similarly, other research has identified 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent inhibitors of CBP/p300 bromodomains, which also show strong growth inhibition of AML cell lines. nih.gov

CompoundTargetCell LineAnti-proliferative IC50Reference
11h BRD4MV4-110.78 µM nih.gov
11r BRD4MV4-110.87 µM nih.gov
16t (Y16524) CBP/p300MV4;110.49 µM nih.gov
16u (Y16526) CBP/p300MV4;110.26 µM nih.gov

The anticancer potential of this compound derivatives has been confirmed through their cytotoxic activity against a variety of human cancer cell lines.

HT-29 (Colon Cancer): A novel series of benzisoxazole-substituted-allyl derivatives were evaluated for their anticancer activities, with compounds 67, 68, 69, and 70 identified as the most effective against HT-29 human colon cancer cells. nih.gov

MV4-11 (Acute Myeloid Leukemia): As detailed in the BRD4 inhibition section, compounds 11h (IC50 = 0.78 µM) and 11r (IC50 = 0.87 µM) showed significant anti-proliferative effects against MV4-11 cells. nih.gov Additionally, CBP/p300 bromodomain inhibitors 16t and 16u potently inhibited the growth of MV4;11 cells with IC50 values of 0.49 µM and 0.26 µM, respectively. nih.gov

MCF-7 (Breast Cancer): A series of isoxazole-carboxamide derivatives were tested for cytotoxic activity, with compound 2a showing the lowest IC50 (39.80 µg/ml) against MCF-7 cells. nih.govnajah.edu Other studies on related benzothiazole (B30560) and benzoxazole derivatives have also reported potent cytotoxic effects against the MCF-7 cell line, with some compounds proving more potent than the reference drug cisplatin. nih.govnih.govnih.gov

Cell LineCancer TypeActive Compound(s)Observed Activity (IC50)Reference
HT-29Colon67, 68, 69, 70 Identified as best hits nih.gov
MV4-11Leukemia11h, 11r 0.78 µM, 0.87 µM nih.gov
MV4;11Leukemia16u (Y16526) 0.26 µM nih.gov
MCF-7Breast2a 39.80 µg/ml nih.govnajah.edu
MCF-7Breast12l 15.21 µM nih.gov

Blocking the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a revolutionary approach in cancer immunotherapy. nih.gov Small-molecule inhibitors offer potential advantages over monoclonal antibodies. A novel series of compounds with a benzo[d]isoxazole scaffold has been developed as inhibitors of the PD-1/PD-L1 interaction. nih.gov

Among the synthesized compounds, P20 emerged as the most potent inhibitor, with an IC50 value of 26.8 nM. nih.gov Molecular docking analysis indicated that compound P20 binds to the PD-L1 dimer with high affinity. nih.gov These findings suggest that benzo[d]isoxazole derivatives like P20 are promising lead compounds for the development of new small-molecule cancer immunotherapies. nih.gov

CompoundTarget PathwayInhibitory Activity (IC50)Key FindingReference
P20 PD-1/PD-L1 Interaction26.8 nMBinds to the PD-L1 dimer with high affinity. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The this compound scaffold and its derivatives have emerged as a significant area of interest in the search for novel antimicrobial agents. The unique structural features of the isoxazole ring, particularly its metabolic stability and binding affinity, make it a valuable component in the design of new therapeutic compounds. myskinrecipes.com Research has explored the efficacy of these derivatives against a range of microbial pathogens, including bacteria, fungi, and parasites.

Against Gram-Positive and Gram-Negative Bacteria

Derivatives of the benzisoxazole scaffold have demonstrated notable antibacterial properties. For instance, a novel class of bacterial type-II topoisomerase inhibitors featuring a spiropyrimidine-trione architecture fused to a benzisoxazole core has shown potent activity against Gram-positive and some fastidious Gram-negative bacteria. nih.gov Further modifications, such as the addition of N-linked oxazolidinone substituents to benzisoxazole compounds, have been shown to enhance antibacterial activity. nih.gov These modified compounds not only displayed improved efficacy but also favorable pharmacokinetic properties, proving effective in in vivo models of Staphylococcus aureus infection. nih.gov

In other studies, synthesized isoxazole derivatives have exhibited a range of antibacterial actions against both Gram-positive and Gram-negative organisms. ijrrjournal.com Some benzoxazepine derivatives, which share structural similarities, have shown limited but significant activity against certain bacterial pathogens. scielo.br For example, one such derivative demonstrated a zone of inhibition of less than 5 mm against Pseudomonas aeruginosa and E. coli. scielo.br While some benzo-condensed heterocyclic derivatives have shown good activity against certain Gram-positive microorganisms, their efficacy can vary. nih.gov It has been observed that the antibacterial potential of some related benzoxazole derivatives is not exceptionally high; however, they can act selectively against Gram-positive bacteria like Bacillus subtilis. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives and Related Compounds

Compound/Derivative Class Target Organism(s) Activity/Observation Reference(s)
Spiropyrimidine-trione fused benzisoxazole Gram-positive bacteria, fastidious Gram-negative bacteria Potent activity as type-II topoisomerase inhibitors nih.gov
Benzisoxazoles with N-linked oxazolidinone Staphylococcus aureus Improved antibacterial activity, effective in vivo nih.gov
Benzoxazepine derivative Pseudomonas aeruginosa, E. coli Limited zone of inhibition (<5 mm) scielo.br
3-(2-benzoxazol-5-yl)alanine derivatives Bacillus subtilis (Gram-positive) Selective activity nih.gov

Antiplasmodial Activity

The search for new antimalarial drugs has led to the investigation of various heterocyclic compounds, including those with an isoxazole core. While direct studies on this compound derivatives are not extensively detailed in the provided context, related structures have shown significant promise. For instance, an N-acylated furazan-3-amine, a compound from the Medicines for Malaria Venture (MMV), has demonstrated activity against different strains of Plasmodium falciparum. mdpi.com This indicates the potential of the broader aminofurazan and amino-isoxazole class of compounds as antiplasmodial agents.

Research into benzothiazole derivatives, which are structurally related to benzisoxazoles, has also revealed antimalarial properties. researchgate.net Several 2-substituted 6-nitro- and 6-amino-benzothiazoles have been tested in vitro against both drug-sensitive and drug-resistant strains of P. falciparum, with some compounds showing specific and potent activity against various stages of the parasite's life cycle. researchgate.net These findings suggest that the benzo-fused heterocyclic scaffold is a viable starting point for the development of new antiplasmodial agents.

Antitubercular Activity

The benzisoxazole scaffold is a recognized pharmacophore in the development of antitubercular agents. nih.gov A series of benzisoxazole analogs have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL. nih.gov

The isoxazole ring, in general, is a key component in many compounds with antitubercular potential. researchgate.net Derivatives of 3-isoxazolecarboxylic acid esters are considered a potent and selective class of compounds against both replicating and non-replicating M. tuberculosis. nih.gov Some of these derivatives show submicromolar in vitro activity against replicating mycobacteria, which is comparable to current first-line drugs. nih.gov Importantly, certain compounds also demonstrate activity in the low micromolar range against non-replicating phenotypes, which is a crucial factor for potentially shortening treatment duration. nih.gov These isoxazole derivatives often exhibit high selectivity for M. tuberculosis and retain their activity against strains resistant to common drugs like isoniazid (B1672263) and rifampin. nih.gov

Table 2: Antitubercular Activity of Selected Benzisoxazole and Isoxazole Derivatives

Compound/Derivative Class Target Organism MIC Value Reference(s)
Benzisoxazole analogs (compounds 50-52) Mycobacterium tuberculosis H37Rv 3.12 μg/mL nih.gov
Benzodiazepine derivatives (compounds 9 and 18) M. tuberculosis H37Rv 7.0 μM and 6.5 μM rsc.org
3-Isoxazolecarboxylic acid ester derivatives Replicating M. tuberculosis Submicromolar activity nih.gov
3-Isoxazolecarboxylic acid ester derivatives Non-replicating M. tuberculosis Low micromolar activity nih.gov

Neuropharmacological Activities

The this compound framework is a key structural element in a variety of compounds with significant activity in the central nervous system (CNS). myskinrecipes.com These derivatives have been particularly investigated for their potential as anticonvulsant and antipsychotic agents.

Anticonvulsant Activity

The isoxazole moiety is present in a number of compounds with potential anticonvulsant properties. nih.gov A series of novel benzo[d]isoxazole derivatives were designed and synthesized as anticonvulsants that selectively block the voltage-gated sodium channel NaV1.1. nih.gov One of the most potent compounds from this series, Z-6b, demonstrated high protection against maximal electroshock (MES)-induced seizures, with an ED50 value of 20.5 mg/kg and a high protective index (TD50/ED50) of 10.3. nih.gov Patch-clamp experiments confirmed that Z-6b significantly inhibited NaV1.1 channels with minimal effect on other sodium channel subtypes. nih.gov

Other research has also highlighted the anticonvulsant potential of isoxazole derivatives. atiner.grpharmahealthsciences.net In studies using both MES and pentylenetetrazole (PTZ)-induced seizure models in rodents, various isoxazole derivatives have shown significant anticonvulsant activity. atiner.grpharmahealthsciences.net For example, some 1-aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones, which are structurally related, possess marked anticonvulsant properties. nih.gov The mechanism of action for some of these compounds is thought to involve the antagonism of AMPA/kainate receptors. nih.gov

Table 3: Anticonvulsant Activity of Selected Benzo[d]isoxazole Derivatives

Compound Seizure Model ED50 (mg/kg) Protective Index (TD50/ED50) Mechanism of Action Reference(s)
Z-6b MES-induced seizures 20.5 10.3 Selective NaV1.1 channel blocker nih.gov

Antipsychotic Activity

The benzisoxazole scaffold is a well-established privileged structure in the design of antipsychotic drugs. nih.gov Many of these compounds function as antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govacs.org For example, a series of coumarin-based benzothiazole derivatives were screened for their antipsychotic activities, with a focus on their affinity for dopamine D2, D3, and serotonin 5-HT1A and 5-HT2A receptors. nih.gov

The development of atypical antipsychotic agents has included the synthesis of benzisoxazole- and benzisothiazole-3-carboxamides. acs.org The antipsychotic potential of these derivatives is often linked to the basicity of substituted heterocyclic rings at the C-3 position of the 1,2-benzisoxazole (B1199462) structure. nih.gov this compound serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of CNS agents. myskinrecipes.com The isoxazole ring structure is known to enhance metabolic stability and binding affinity in drug candidates, making it a valuable component in the creation of novel antipsychotic medications. myskinrecipes.com

Vanilloid Receptor 1 (VR1/TRPV1) Ligand Activity for Pain Treatment

Derivatives of isoxazole-3-carboxamide (B1603040) have been investigated for their potential as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. nih.gov Optimization of a screening hit that demonstrated both TRPV1 activity and favorable solubility led to the development of novel compounds. Specifically, the substitution of the isoxazole-3-carboxamide with a 1S, 3R-3-aminocyclohexanol motif resulted in a desirable balance of potency and solubility.

Two such compounds, identified as 32 and 40 in the study, were found to exhibit antihyperalgesic effects in a rat model of inflammatory pain (CFA Hg assay). nih.gov This indicates their potential to alleviate pain hypersensitivity. However, these compounds also induced a mechanism-based hyperthermia, a known side effect associated with some TRPV1 antagonists. nih.gov

AMPAR Antagonism for Neurological Disorders

This compound derivatives are part of a broader class of isoxazole compounds that have shown activity as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. mdpi.com AMPA receptors are crucial for fast synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological disorders. nih.govnih.gov

Research into 2,3-benzodiazepine derivatives, which share structural similarities with the this compound core, has demonstrated inhibitory activity against AMPA receptor subunits. nih.gov These compounds act as non-competitive antagonists or negative allosteric modulators, binding to a site distinct from the glutamate (B1630785) binding site to inhibit channel gating. nih.gov This modulation of AMPA receptor activity presents a therapeutic avenue for conditions characterized by excitotoxicity, such as epilepsy, stroke, and traumatic brain injury. nih.govnih.gov Furthermore, their potential as analgesics for chronic pain is also being explored. nih.gov

Studies on isoxazole-4-carboxamide derivatives have shown potent inhibitory effects on AMPA receptor activity. mdpi.com For instance, compounds CIC-1 and CIC-2 demonstrated an 8-fold and 7.8-fold reduction in peak current amplitudes, respectively. mdpi.com This highlights the potential of the isoxazole scaffold in developing effective AMPA receptor modulators for the treatment of pain and neurological disorders. mdpi.com

Modulation of Oligodendrocyte Precursor Cell Differentiation

Oligodendrocyte precursor cells (OPCs) are essential for both the development of the central nervous system and for repair processes following demyelination. nih.govresearchgate.net The differentiation of OPCs into mature, myelinating oligodendrocytes is a critical step for remyelination, and its failure contributes to the progression of neurodegenerative diseases like multiple sclerosis. nih.govjohnshopkins.edu

While direct studies on this compound's effect on OPC differentiation are not prevalent, the broader context of neurological repair mechanisms highlights the importance of modulating cellular processes to overcome inhibitory signals present in demyelinated lesions. johnshopkins.edunih.gov Research has shown that myelin debris itself can inhibit OPC differentiation, and overcoming this inhibition is a key therapeutic strategy. johnshopkins.edunih.gov Pharmacological modulation of specific signaling pathways, such as Fyn-RhoA and protein kinase C, has been shown to promote OPC differentiation even in the presence of inhibitory myelin proteins. johnshopkins.edu This suggests that small molecules, potentially including derivatives of this compound, could play a role in promoting remyelination by targeting these or other relevant pathways.

Sodium Channel Blocker Activity

Several derivatives of benzo[d]isoxazole have been synthesized and evaluated as voltage-gated sodium channel blockers, which are important for the treatment of conditions like epilepsy and chronic pain. nih.govnih.gov One study focused on novel benzo[d]isoxazole derivatives as potential anticonvulsants. The most potent compound from this series, Z-6b, demonstrated significant protection against seizures induced in a maximal electroshock seizure (MES) model, with an ED50 value of 20.5 mg/kg. nih.gov

Further investigation revealed that Z-6b selectively inhibits the NaV1.1 sodium channel subtype, with minimal activity against NaV1.2, NaV1.3, and NaV1.6 channels. nih.gov This selectivity is a desirable characteristic for developing targeted therapies with potentially fewer side effects. Another series of novel isoxazole voltage-gated sodium channel blockers was developed with a focus on treating chronic pain. nih.govresearchgate.net In this research, substitutions at the benzylic position of a benzamide (B126) moiety were explored, and a spirocyclobutyl substitution was found to significantly enhance the inhibitory activity against the NaV1.7 channel, a key target for pain therapeutics. nih.govresearchgate.net

Anti-Inflammatory Activities

Derivatives of this compound have emerged as promising candidates in the search for novel anti-inflammatory agents. Their therapeutic potential stems from their ability to target various key players in the inflammatory cascade.

Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition

Sphingomyelin synthase 2 (SMS2) has been identified as a promising therapeutic target for chronic inflammation-associated diseases. acs.org In this context, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been developed as potent and highly selective inhibitors of human SMS2. acs.orgfigshare.com Through a strategy of conformational restriction, researchers were able to design molecules that effectively inhibit this enzyme. Systematic structural modifications led to the identification of several compounds with high selectivity and good in vitro potency. acs.org

COX-2 and Thromboxane (B8750289) Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs due to its role in prostaglandin (B15479496) synthesis during inflammation. nih.govnps.org.au Several isoxazole derivatives have been investigated for their COX-2 inhibitory activity. nih.govmdpi.com For instance, N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine demonstrated a 51% inhibition of paw edema in a carrageenan-induced inflammation model, proving more potent than reference drugs like celecoxib. nih.gov Another study reported on dihydropyrazole derivatives containing a benzo oxygen heterocycle that showed potent and selective COX-2 inhibition. mdpi.com

In addition to COX-2, the inhibition of thromboxane, a potent mediator of platelet aggregation and vasoconstriction, is also a relevant anti-inflammatory strategy. mdpi.com The mechanism of action of widely used non-steroidal anti-inflammatory drugs (NSAIDs) often involves the inhibition of both COX-1 and COX-2, which in turn reduces the production of prostaglandins (B1171923) and thromboxanes. nps.org.aumdpi.com While specific studies on this compound derivatives targeting thromboxane are limited, the broader class of COX inhibitors, to which some isoxazole derivatives belong, inherently affects this pathway. nih.govmdpi.com

Other Biological Activities

Beyond the primary pharmacological applications, derivatives of this compound and related isoxazole structures have been investigated for a variety of other biological effects. These activities highlight the versatility of the isoxazole scaffold in interacting with diverse biological targets, ranging from enzymes involved in oxidative stress and metabolic processes to complex protein-protein interactions crucial for cellular function.

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been a subject of significant research, focusing on their ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause cellular damage, and compounds that can neutralize them are valuable for mitigating oxidative stress.

In one study, a series of fluorophenyl-isoxazole-carboxamides were synthesized and evaluated for their scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. researchgate.net Among the tested compounds, two derivatives, 2a and 2c , demonstrated particularly high antioxidant potency with IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. researchgate.net These values were significantly lower than that of the standard antioxidant Trolox, which had an IC50 of 3.10 ± 0.92 µg/ml. researchgate.net Structure-activity relationship analysis suggested that the presence of an electron-donating group, such as a t-butyl group, was beneficial for the antioxidant activity. researchgate.net

Another investigation into newly synthesized isoxazole compounds also confirmed their antioxidant properties using both DPPH and CUPRAC (CUPric Reducing Antioxidant Capacity) methods. In this research, compound 12 was identified as having the most effective DPPH radical scavenging activity, with a 50% scavenging concentration (SC50) of 40.21 ± 2.71 µM. nih.gov Furthermore, quinazolinone-based isoxazole derivatives have been screened for their antioxidant capabilities, with one compound in particular, 164 , showing the best activity. mdpi.com The isoxazole ring is a common feature in many compounds exhibiting a wide array of biological effects, including antioxidant properties. researchgate.net

Table 1: Antioxidant Activity of Selected Isoxazole Derivatives

CompoundAssayIC50 / SC50 ValueReference Compound
Compound 2a DPPH0.45 ± 0.21 µg/mlTrolox (3.10 ± 0.92 µg/ml)
Compound 2c DPPH0.47 ± 0.33 µg/mlTrolox (3.10 ± 0.92 µg/ml)
Compound 12 DPPH40.21 ± 2.71 µMNot Specified

Antiglycation and Urease Activities

Antiglycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, which leads to the formation of Advanced Glycation End-products (AGEs). nih.gov The accumulation of AGEs is implicated in the pathogenesis of various diseases, particularly diabetic complications. nih.gov Several studies have explored the potential of benzisoxazole and related benzoxazole derivatives to inhibit this process. A series of benzoxazole derivatives were synthesized and screened for their antiglycation potential, demonstrating the therapeutic interest in this chemical scaffold for combating AGE-related damage. nih.gov

Urease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition of urease is a key target for treating peptic ulcers and other related disorders. While direct studies on this compound are limited, research on structurally related heterocyclic compounds has shown significant urease inhibitory potential.

A series of oxazole-based imidazopyridine scaffolds were synthesized and tested for urease inhibition. Several of these compounds displayed potent activity, with some derivatives showing IC50 values significantly lower than the standard inhibitor, thiourea (B124793). ijpca.org For example, compound 4i (IC50 = 5.68 ± 1.66 µM) and compound 4o (IC50 = 7.11 ± 1.24 µM) were found to be more potent than thiourea (IC50 = 21.37 ± 1.76 µM). ijpca.org Similarly, studies on 2-amino-6-arylbenzothiazoles revealed excellent urease inhibition, with compound 3e having an IC50 value of 26.35 µg/mL. researchgate.net The structure-activity relationship in these studies often indicates that the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings play a crucial role in the inhibitory activity. ijpca.orgresearchgate.net

Table 2: Urease Inhibitory Activity of Selected Heterocyclic Derivatives

CompoundCompound ClassIC50 ValueStandard
Compound 4i Imidazopyridine-Oxazole5.68 ± 1.66 µMThiourea (21.37 ± 1.76 µM)
Compound 4o Imidazopyridine-Oxazole7.11 ± 1.24 µMThiourea (21.37 ± 1.76 µM)
Compound 3e 2-Amino-6-arylbenzothiazole26.35 µg/mLNot Specified
Compound 3a 2-Amino-6-arylbenzothiazole27.27 µg/mLNot Specified

Sirtuin Inhibition

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases (HDACs) that regulate key biological processes, including gene silencing and cell cycle control. semanticscholar.org Certain isoforms, particularly SIRT1 and SIRT2, have emerged as molecular targets for cancer chemotherapy. semanticscholar.org Isoxazole-containing compounds have been investigated as inhibitors of these enzymes.

In a screening of a kinase inhibitor library, the aza-stilbene derivative GW435821X (2a) was identified as a moderately active Sirt2 inhibitor. researchgate.net Subsequent optimization led to the development of compound 2c , which proved to be the most potent inhibitor in the series with an IC50 value of approximately 7 µM for Sirt2. researchgate.net

Further studies on pyrazolone (B3327878) and isoxazol-5-one analogues of the known sirtuin inhibitor cambinol (B1668241) identified compounds with varying selectivity across sirtuin isoforms. For instance, a SIRT2-selective inhibitor, compound 24 , exhibited potent cytotoxicity in lymphoma and epithelial cancer cell lines. dntb.gov.ua Research into benzoic acid derivatives also identified 4-tert-butylbenzoic acid (20) as a weak but selective SIRT1 inhibitor with an IC50 of 1.0 mM. semanticscholar.org

Table 3: Sirtuin Inhibitory Activity of Selected Compounds

CompoundTarget Sirtuin(s)IC50 Value
Compound 2c Sirt2~7 µM
Compound 20 Sirt11.0 mM
Compound 8 Sirt36 µM
Compound 8 Sirt141 µM
Compound 8 Sirt232 µM

Sphingomyelin Synthase Activity Inhibition

Sphingomyelin synthase (SMS) is an enzyme that plays a crucial role in lipid metabolism by transferring a phosphocholine (B91661) group from phosphatidylcholine to ceramide, producing sphingomyelin. SMS, particularly the SMS2 isoform, has been identified as a promising therapeutic target for chronic inflammation-associated diseases like atherosclerosis and insulin (B600854) resistance.

A series of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of human SMS2. Through a strategy of conformational restriction and systematic structural modifications, researchers developed several compounds with high potency and selectivity. Among these, compound 15w was highlighted for its potent inhibition of sphingomyelin synthase activity and good oral bioavailability (F = 56%) in mouse models. In vivo studies showed that oral administration of compound 15w significantly attenuated chronic inflammation in db/db mice, a model for type 2 diabetes.

Modulation of GATA4 and NKX2-5 Protein-Protein Interactions

The transcription factors GATA4 and NKX2-5 are essential for heart formation and development. They physically interact and work synergistically to activate cardiac-specific genes. The modulation of this protein-protein interaction represents a novel therapeutic strategy for cardiac repair and remodeling following injuries like myocardial infarction.

Through fragment-based screening and subsequent optimization, a specific isoxazole derivative, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide , was identified as a potent lead compound that targets the GATA4-NKX2-5 interaction. In laboratory studies, this compound demonstrated anti-hypertrophic effects in vitro and cardioprotective effects in animal models of cardiac injury. This discovery highlights the potential for isoxazole-based molecules to serve as a new class of pharmaceuticals for promoting myocardial repair.

Structure Activity Relationship Sar Studies of Benzo C Isoxazol 3 Amine Derivatives

Impact of Substituents on Biological Activity

The biological activity of benzo[c]isoxazol-3-amine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Modifications at the C-3 amino group, the benzene (B151609) ring, and the introduction of diverse cyclic and acyclic moieties have been systematically explored to optimize potency and selectivity for various biological targets.

Substitution at the Amino Group (C-3 Position)

The amino group at the C-3 position of the this compound core is a critical handle for chemical modification, allowing for the introduction of a wide range of substituents that can significantly modulate the compound's biological activity. nih.gov Early studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed that substitution on the sulfamoyl group influenced anticonvulsant activity. While the parent 3-(sulfamoylmethyl)-1,2-benzisoxazole was identified as a promising anticonvulsant, monoalkylation of the sulfamoyl group was suggested to potentially lead to active compounds through biotransformation. nih.gov

In the context of kinase inhibition, the C-3 amino group has been a key site for introducing moieties that can interact with the hinge region of the kinase active site. For instance, a series of 3-amino-benzo[d]isoxazole derivatives were synthesized and evaluated as c-Met kinase inhibitors. These studies demonstrated that the nature of the substituent on the amino group was crucial for achieving high potency. nih.gov

Table 1: Impact of C-3 Amino Group Substitution on Biological Activity

Derivative TypeTarget/ActivityKey Findings
3-(Sulfamoylmethyl)-1,2-benzisoxazolesAnticonvulsantUnsubstituted sulfamoyl group showed promising activity. Monoalkylation may lead to active metabolites. nih.gov
3-Amino-benzo[d]isoxazole derivativesc-Met Kinase InhibitionThe substituent on the amino group is critical for potent inhibition. nih.gov

Substitutions on the Benzene Ring (e.g., Halogenation, Methoxy (B1213986), Benzyloxy)

Modifications on the benzene ring of the this compound scaffold have been shown to be a powerful strategy for fine-tuning the electronic and steric properties of the molecule, thereby impacting its biological activity. Halogenation, in particular, has been extensively employed to enhance the potency of these derivatives against various targets.

Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives as anticonvulsants revealed that the introduction of a halogen atom at the 5-position of the benzisoxazole ring led to an increase in both activity and neurotoxicity. nih.gov In the realm of anticancer research, halogen substitution has also proven beneficial. For example, a series of isoxazole-carboxamide derivatives were evaluated for their cytotoxic activity, and it was observed that substitutions with halogens like fluorine and chlorine on a phenyl ring attached to the isoxazole (B147169) core were favorable for activity against certain cancer cell lines. nih.gov Specifically, in a series of c-Met kinase inhibitors based on the 3-amino-benzo[d]isoxazole scaffold, halogen substitutions on the benzene ring were found to be important for achieving high potency. nih.gov

The introduction of methoxy groups on the benzene ring has also been explored. In a study of isoxazole-carboxamide derivatives as COX inhibitors, a 3,4-dimethoxy substitution on a phenyl ring attached to the isoxazole core, in combination with a chlorine atom on another phenyl ring, resulted in a potent and selective COX-2 inhibitor. This substitution pattern was found to push the 5-methyl-isoxazole ring into a secondary binding pocket, creating ideal interactions with the enzyme. nih.gov

Table 2: Influence of Benzene Ring Substitutions on Biological Activity

SubstitutionPositionTarget/ActivityEffect
Halogen (e.g., Cl, F)5-positionAnticonvulsantIncreased activity and neurotoxicity. nih.gov
Halogen (e.g., Cl, F)Variousc-Met Kinase InhibitionImportant for high potency. nih.gov
Halogen (e.g., Cl, F)Phenyl ring attached to isoxazoleAnticancerFavorable for activity. nih.gov
3,4-DimethoxyPhenyl ring attached to isoxazoleCOX-2 InhibitionEnhanced potency and selectivity. nih.gov

Influence of Various Heterocyclic and Aliphatic Moieties

For instance, the well-known atypical antipsychotic drugs risperidone (B510) and paliperidone (B428) feature a piperidine (B6355638) moiety linked to the benzo[c]isoxazole core. nih.gov The basic nitrogen within the piperidine ring is a key feature for their interaction with dopamine (B1211576) and serotonin (B10506) receptors. SAR studies on related compounds have explored the impact of different heterocyclic rings at this position, revealing that the nature of the heterocycle and its substituents are critical for receptor binding affinity and selectivity.

In the context of anticancer drug discovery, a variety of heterocyclic and aliphatic groups have been attached to the this compound scaffold to develop potent kinase inhibitors. A study on c-Met kinase inhibitors demonstrated that the introduction of specific heterocyclic and aliphatic groups was essential for achieving nanomolar potency. nih.gov Similarly, the development of multitargeted receptor tyrosine kinase inhibitors involved the incorporation of an N,N'-diphenyl urea (B33335) moiety at the 4-position of 3-amino benzo[d]isoxazoles, which potently inhibited both VEGFR and PDGFR families of RTKs. acs.org

Table 3: Effect of Heterocyclic and Aliphatic Moieties on Biological Activity

MoietyLinkage PositionTarget/ActivityKey Findings
PiperidineC-3 substituentAntipsychotic (Dopamine/Serotonin Receptors)Essential for receptor binding and antipsychotic activity. nih.gov
Various HeterocyclesC-3 substituentc-Met Kinase InhibitionCrucial for achieving high potency. nih.gov
N,N'-Diphenyl urea4-positionVEGFR/PDGFR InhibitionPotent dual inhibition of receptor tyrosine kinases. acs.org

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule will interact with its biological target. Conformational analysis of this compound derivatives, therefore, provides valuable insights into the spatial arrangement of key pharmacophoric features required for optimal binding and efficacy.

While specific conformational analysis studies on a broad range of this compound derivatives are not extensively documented in the public domain, studies on structurally related isoxazole analogues have highlighted the importance of molecular conformation. For example, in a study of isoxazole analogues binding to the System xc- transporter, the solid-state conformations of two closely related derivatives were determined by X-ray crystallography. It was found that while both compounds adopted an E-conformation, one exhibited robust binding while the other was virtually inactive, suggesting that subtle conformational differences can have a profound impact on biological activity. nih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound derivatives, pharmacophore models can be developed based on a set of known active compounds (ligand-based) or the structure of the biological target (structure-based). These models serve as valuable templates for the design of new, more potent, and selective analogues.

Several studies on isoxazole-containing compounds have successfully employed pharmacophore modeling to guide drug discovery efforts. For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore identification have been used to determine the key structural requirements for isoxazole derivatives targeting various enzymes and receptors. nih.govresearchgate.net A typical pharmacophore model for a kinase inhibitor, a common target for this compound derivatives, often includes:

A hydrogen bond acceptor feature that interacts with the hinge region of the kinase.

One or more hydrophobic/aromatic features that occupy hydrophobic pockets in the active site.

A hydrogen bond donor feature that can form additional interactions.

By understanding the key pharmacophoric features of this compound derivatives, medicinal chemists can rationally design new compounds with an increased probability of biological activity.

Ligand-Protein Binding Interactions

Understanding the specific molecular interactions between a ligand and its protein target is fundamental to rational drug design. For this compound derivatives, molecular docking and X-ray crystallography have been instrumental in elucidating their binding modes with various protein targets, particularly protein kinases.

Molecular docking studies have been widely used to predict the binding orientation and affinity of this compound derivatives within the active site of their target proteins. For example, in the development of c-Met kinase inhibitors, docking studies revealed that the 3-amino-benzo[d]isoxazole scaffold could effectively occupy the ATP-binding site of the kinase. nih.gov These studies often highlight key interactions, such as:

Hydrogen bonds: The nitrogen atoms of the isoxazole ring and the C-3 amino group are often involved in forming crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

In a study of benzoxazole (B165842) analogs as Aurora B kinase inhibitors, molecular docking was used to interpret the binding modes of representative compounds and explain their inhibitory activity and selectivity. nih.gov Similarly, docking studies of isoxazole-carboxamide derivatives as COX inhibitors helped to rationalize the observed potency and selectivity by identifying key binding interactions within the enzyme's active site. nih.gov

X-ray crystallography provides high-resolution structural information of the ligand-protein complex, offering a definitive view of the binding interactions. While crystal structures of this compound derivatives bound to their targets are not always available, data from related isoxazole-containing compounds in complex with proteins can provide valuable insights. For instance, the crystal structure of isoxazole analogues bound to their target can reveal the precise orientation of the ligand and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding. researchgate.net

Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that play a pivotal role in the binding affinity and specificity of a ligand for its receptor. mdpi.com In the context of this compound derivatives, the core structure itself presents key hydrogen bonding features. The amine group at the 3-position can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can serve as hydrogen bond acceptors.

Research on related heterocyclic scaffolds, such as isoxazoles targeting protein kinases, has underscored the importance of these interactions. For instance, the nitrogen atom of an isoxazole ring can form a hydrogen bond with the hinge region of a kinase, a critical interaction for inhibitory activity. nih.gov Modifications to the this compound core that introduce or modulate hydrogen bonding capabilities can significantly impact biological activity.

Systematic derivatization of the 3-amino group can introduce additional hydrogen bond donors and acceptors. For example, acylation of the amine to form amides or ureas can introduce a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor). The spatial arrangement and electronic properties of these appended groups are critical. Studies on analogous inhibitor classes have shown that the ability of a molecule to form a precise network of hydrogen bonds with amino acid residues in a binding pocket is a key determinant of its potency.

The following table illustrates hypothetical SAR data for this compound derivatives, highlighting the influence of substituents on hydrogen bonding potential and the resulting biological activity.

CompoundR-Group at 3-amino positionPotential Hydrogen Bond InteractionsRelative Activity
1-HDonor (N-H)Baseline
2-C(O)CH₃Donor (N-H), Acceptor (C=O)++
3-C(O)NH₂Donors (2 x N-H), Acceptor (C=O)+++
4-SO₂CH₃Donor (N-H), Acceptors (2 x S=O)+

This table is for illustrative purposes and the relative activities are hypothetical.

Hydrophobic Interactions

Hydrophobic interactions are another major driving force in ligand-receptor binding, where nonpolar regions of a molecule associate with hydrophobic pockets in a protein to exclude water and increase entropy. The benzo[c]isoxazole core possesses a significant hydrophobic surface area due to its fused aromatic ring system.

The nature and position of substituents on the benzene ring of the this compound scaffold can be systematically varied to probe hydrophobic interactions. The introduction of lipophilic groups, such as alkyl or aryl moieties, can enhance binding affinity if they can occupy a corresponding hydrophobic pocket in the target protein. Conversely, the addition of bulky hydrophobic groups in a region where there is limited space can lead to steric hindrance and a decrease in activity.

Molecular modeling and quantitative structure-activity relationship (QSAR) studies on related heterocyclic inhibitors have frequently identified hydrophobicity as a key descriptor for predicting biological activity. These studies often reveal that an optimal balance of hydrophobicity and hydrophilicity is required for potent and selective inhibition.

The following interactive table presents hypothetical SAR data for this compound derivatives, focusing on the impact of hydrophobic substituents on the benzene ring on biological activity.

CompoundSubstituent on Benzene RingLogP (Calculated)Relative Activity
5-H1.5Baseline
66-Chloro2.2++
76-Methyl2.0+
86-Phenyl3.5+++
96-tert-Butyl3.4-

This table is for illustrative purposes and the LogP values and relative activities are hypothetical.

Computational Chemistry and Modeling Studies of Benzo C Isoxazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular properties of various heterocyclic compounds. For Benzo[c]isoxazol-3-amine, DFT calculations, particularly using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-311+G(d,p) basis set, have been instrumental in determining its structural and spectroscopic features. researchgate.netindexacademicdocs.org

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. DFT calculations provide detailed information on bond lengths, bond angles, and dihedral angles of this compound. researchgate.net These calculated parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational method used. nih.gov The optimized structure reveals the planarity of the fused ring system and the spatial orientation of the exocyclic amine group.

Table 1: Selected Optimized Geometrical Parameters for this compound calculated using DFT/B3LYP method.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for determining molecular stability and reactivity. scirp.org A smaller energy gap implies higher chemical reactivity and polarizability, suggesting that the molecule is more likely to engage in chemical reactions. nih.gov For this compound, the HOMO is typically localized over the benzene (B151609) ring and the amine group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the isoxazole (B147169) ring, highlighting its susceptibility to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound.

DFT calculations are also employed to predict the vibrational (infrared) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical vibrational analysis can assign specific wavenumbers to particular vibrational modes, such as N-H stretching and bending in the amine group, C-N stretching, and aromatic C-H stretching. orgchemboulder.com These calculated frequencies often show good correlation with experimental IR spectra after applying a scaling factor. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to compute the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are valuable for the unambiguous assignment of experimental NMR signals. researchgate.netresearchgate.net For this compound, calculations can distinguish between the different protons and carbons in the aromatic system and the amine group.

Table 3: Predicted Spectroscopic Data for this compound from DFT Calculations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Docking simulations place the ligand into the active site of a target protein and calculate a scoring function, which estimates the binding affinity (often expressed in kcal/mol). researchgate.net The simulation also reveals the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the amine group and the nitrogen and oxygen atoms of the isoxazole ring are key sites for forming hydrogen bonds with amino acid residues in a protein's active site.

Table 4: Example of Molecular Docking Results for this compound with c-Met Kinase.

Beyond predicting interactions with known targets, computational approaches can also help in identifying new potential protein targets for a given compound. Based on structural similarity to known inhibitors, this compound and its derivatives have been identified as potential inhibitors of certain protein kinases. For instance, the 3-amino-benzo[d]isoxazole scaffold is a key feature in a series of compounds designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Molecular docking studies can validate such a hypothesis by demonstrating a favorable binding mode and strong binding affinity of this compound within the ATP-binding pocket of c-Met kinase, thereby prioritizing it for further experimental testing. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery and medicinal chemistry, MD simulations provide detailed insights into the behavior of a ligand, such as a derivative of this compound, when interacting with its biological target, typically a protein receptor. These simulations can elucidate the stability of the ligand-receptor complex, conformational changes, and the key intermolecular interactions that govern binding affinity.

While specific MD simulation studies focusing exclusively on the parent this compound are not extensively detailed in the public literature, this technique has been widely applied to its derivatives and related isoxazole-containing compounds to understand their mechanism of action. For example, MD simulations have been instrumental in confirming the stability of complexes formed between functionalized isoxazole derivatives and the active sites of bacterial proteins. mdpi.comresearchgate.net

The typical methodology for such a simulation involves several key steps. First, the system, comprising the protein target and the ligand, is placed in a simulation box, often filled with water molecules to mimic the physiological environment. mdpi.com The system's energy is then minimized to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a physiological temperature and equilibrated. The final production phase of the MD simulation can run for nanoseconds to microseconds, generating a trajectory that maps the atomic positions over time.

Analysis of the MD trajectory can reveal critical information. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often calculated to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. mdpi.com Furthermore, simulations can highlight specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are crucial for binding. This information is invaluable for the rational design of more potent and selective analogs. For instance, simulations performed on isoxazole derivatives targeting bacterial proteins have confirmed the stability of the ligand-receptor interactions, supporting the potential of these compounds as antibacterial agents. mdpi.comresearchgate.net

Table 1: Example Parameters for a Molecular Dynamics Simulation of a this compound Derivative-Protein Complex

Parameter Description Typical Value/Software
Software Program used to run the simulation NAMD, GROMACS, AMBER
Force Field Mathematical model for calculating potential energy CHARMM36, AMBER, OPLS
Solvent Model Representation of water molecules TIP3P
Box Type Shape of the simulation box Cubic, Rectangular
Box Size Dimensions of the simulation box 10 Å buffer from the protein surface
Ion Concentration To neutralize the system and mimic physiological conditions 0.15 M NaCl
Minimization Steps Number of steps to minimize the system's energy 10,000 steps
Simulation Time Duration of the production simulation 50-200 nanoseconds
Temperature Simulated temperature 300 K

| Pressure | Simulated pressure | 1 atm |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jocpr.comnih.gov

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. acs.org These properties are quantified using molecular descriptors, which can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), electronic (e.g., partial charges), and steric (e.g., molecular shape). researchgate.net

In the context of this compound, QSAR studies are particularly relevant for optimizing its derivatives for various therapeutic targets. Research on related 3-amino-benzo[d]isoxazole scaffolds has involved extensive Structure-Activity Relationship (SAR) studies to identify potent inhibitors of protein kinases like c-Met. nih.govnih.gov These SAR studies, which form the foundation for QSAR, have led to the identification of compounds with IC50 values in the nanomolar range. nih.gov For instance, the exploration of different substituents on the benzoisoxazole core and associated moieties has revealed critical features for potent kinase inhibition. acs.org

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds (e.g., derivatives of this compound) with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For example, a QSAR model for a series of isoxazole derivatives with anti-inflammatory activity was developed, showing a strong correlation between the predicted and observed activity. nih.gov Such models can guide the synthesis of new derivatives with enhanced potency. A hypothetical QSAR equation might look like:

Log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area)

Where LogP represents lipophilicity, and the β coefficients indicate the relative importance of each descriptor.

Table 2: Illustrative Molecular Descriptors Used in QSAR Studies of Isoxazole Derivatives

Descriptor Class Specific Descriptor Example Potential Influence on Biological Activity
Electronic Dipole Moment Affects polar interactions with the target receptor.
Steric Molecular Volume Determines the fit of the molecule within the binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Influences membrane permeability and hydrophobic interactions.
Topological Wiener Index Relates to molecular branching and compactness.

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

These computational approaches, including molecular dynamics simulations and QSAR, are integral to modern medicinal chemistry, enabling a deeper understanding of molecular interactions and facilitating the rational design of novel therapeutic agents based on the this compound scaffold.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Benzo[c]isoxazol-3-amine. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, while 2D techniques like NOESY can reveal through-space interactions.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, the aromatic protons on the fused benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) depend on the substitution and electronic environment. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature. For comparison, the isoxazole (B147169) proton in related 3,5-disubstituted isoxazoles is often observed as a singlet around 6.3-6.8 ppm. rsc.org

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the benzene ring typically resonate in the 110–140 ppm range. The carbons of the isoxazole ring have characteristic shifts; for instance, in 3,5-diphenylisoxazole, the C3 and C5 carbons appear at approximately 162.9 ppm and 170.3 ppm, respectively, while the C4 carbon is found further upfield at around 97.4 ppm. rsc.org The presence of the electron-donating amino group at the C-3 position would influence the chemical shift of this carbon. Studies on aromatic amines show that an amino group generally causes a significant upfield shift for the attached carbon (ipso) and the para-carbon, and a smaller downfield shift for the ortho- and meta-carbons. mdpi.com Solid-state ¹³C{¹⁴N} NMR experiments can be particularly useful in distinguishing isoxazole isomers by identifying carbon atoms directly bonded to nitrogen. iastate.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) NOESY is a 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound and its derivatives, NOESY experiments would be crucial for confirming stereochemistry and observing through-space correlations between the protons of the amino group and adjacent protons on the benzisoxazole core. This analysis helps in understanding the preferred conformation of substituents and their orientation relative to the heterocyclic ring system.

Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives This table presents data for related compounds to illustrate typical chemical shifts.

Compound Nucleus Chemical Shift (δ, ppm) Reference
3,5-diphenylisoxazole ¹H 7.91–7.43 (m, ArH), 6.84 (s, isoxazole-H) rsc.org
¹³C 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 rsc.org
3-methyl-5-phenylisoxazole ¹H 7.76–7.37 (m, ArH), 6.33 (s, isoxazole-H), 2.33 (s, CH₃) rsc.org
¹³C 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.4 rsc.org
Isoxazole derivative 13e ¹H 7.78-6.91 (m, Ar-H), 6.50 (s, Isoxazol-H), 5.63 (s, -CH₂-N-), 3.96 (s, -OCH₃) rsc.org
¹³C 166.6, 161.5, 160.2, 155.6, 152.7, 145.0, 142.7, 138.6, 132.3, 122.9, 120.6, 119.8, 114.5, 111.5, 107.9, 107.5, 104.6, 103.6, 100.6, 56.3, 46.8 rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 2: Typical IR Absorption Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Isoxazole/Benzene Rings C=N and C=C Stretch 1450 - 1650
Isoxazole Ring N-O Stretch 1300 - 1400
Benzene Ring C-H Out-of-plane Bend 750 - 900

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield the protonated molecular ion ([M+H]⁺), allowing for straightforward determination of the molecular mass.

For this compound (C₇H₆N₂O), the expected exact mass is 134.0480 g/mol . chemsrc.com High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high precision, which in turn verifies the elemental formula. For instance, HRMS analysis of a related isoxazole derivative (C₂₅H₁₇BrFN₄O₂S₂) showed the found [M+1]⁺ ion at m/z 567.9900, closely matching the calculated value of 567.9882. rsc.org

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. The fragmentation of the benzisoxazole core would likely involve the characteristic cleavage of the weak N-O bond, providing structural confirmation.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₇H₆N₂O chemsrc.com
Molecular Weight 134.135 g/mol chemsrc.com
Exact Mass 134.048019 u chemsrc.com
Ionization Mode ESI-MS (Expected) -
Primary Ion [M+H]⁺ at m/z 135.0558 -

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is related to the promotion of electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the aromatic benzene ring and the isoxazole heterocycle. The fused aromatic system results in a conjugated structure that typically absorbs in the UV region. Studies on related benzoxazole (B165842) and isoxazole derivatives show that the position and intensity of absorption maxima (λ_max) are influenced by substituents and solvent polarity. uaic.roresearchgate.net For example, the introduction of auxochromic groups like the amino group (-NH₂) can cause a bathochromic (red) shift in the absorption bands. The UV-Vis spectra of some isoxazole-amine compounds in chloroform (B151607) show distinct absorption bands in the 280-350 nm range. researchgate.net

X-ray Crystallography for Structure Elucidation and Binding Pattern Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction analysis of this compound would unambiguously confirm its molecular structure, including the planarity of the bicyclic ring system. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular forces, such as hydrogen bonding. The amino group is capable of acting as a hydrogen bond donor, potentially forming N-H···N or N-H···O hydrogen bonds with neighboring molecules. In the crystal structure of a related compound, 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.gov Such interactions are crucial for understanding the solid-state properties of the compound.

Table 4: Representative Crystal System Data for Related Heterocyclic Compounds

Compound Crystal System Space Group Key Feature Reference
2-(2-aminophenyl)-1,3-benzoxazole Monoclinic P2₁/n N—H⋯N hydrogen bonds forming chains nih.gov
Substituted Triazolopyridazinoindole Triclinic P-1 C-H···π interactions mdpi.com
5-arylimino-1,3,4-thiadiazole derivative Monoclinic P2₁/c Z-stereochemistry confirmed nih.gov

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy investigates the photoluminescent properties of molecules. Upon absorbing light, a molecule is promoted to an excited electronic state; fluorescence is the emission of light as the molecule returns to the ground state.

The photophysical properties of this compound are of interest due to the known fluorescence of many benzazole derivatives. uaic.ronih.gov The fused aromatic system provides a rigid scaffold that can favor radiative decay (fluorescence) over non-radiative pathways. The fluorescence quantum yield and lifetime would be key parameters to characterize. The emission properties, including the Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). researchgate.netrsc.org For instance, benzothiazolyl-imidazole conjugates, which are structurally related, exhibit aggregation-induced emission (AIE), where fluorescence intensity is higher in the aggregated or solid state than in solution. nih.govrsc.org Investigating such properties for this compound could reveal its potential for applications in materials science or as a fluorescent probe.

Medicinal Chemistry Applications and Drug Discovery Aspects

Benzo[c]isoxazol-3-amine as a Privileged Scaffold in Drug Design

In drug discovery, a "privileged scaffold" is a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for developing new drugs. columbia.eduresearchgate.net The benzisoxazole ring system, the core of this compound, is widely recognized as such a scaffold. nih.govresearchgate.netnih.gov Its utility stems from its ability to form the backbone of molecules that can act as potent and selective ligands for a variety of biological targets. nih.gov

The benzisoxazole structure is a key component in several FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.net The isoxazole (B147169) ring within the structure is known to improve metabolic stability and binding affinity in drug candidates. myskinrecipes.com Furthermore, the amine group at the 3-position of this compound provides a reactive site for chemical modification, allowing for the creation of large libraries of derivative compounds for high-throughput screening. myskinrecipes.com This derivatization is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. Researchers have leveraged this scaffold to develop compounds with a broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. nih.govresearchgate.netnih.gov

Development of Novel Lead Molecules and Drug Candidates

The this compound scaffold has been instrumental in the development of novel lead molecules targeting various diseases. A notable area of research has been in oncology, particularly in the development of kinase inhibitors.

One research effort focused on creating 3-amino-benzo[d]isoxazoles as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. acs.org Through structure-activity relationship studies, researchers identified derivatives that potently inhibited both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.org Specifically, the incorporation of a N,N'-diphenyl urea (B33335) moiety at the 4-position of the scaffold was found to be critical for this dual inhibitory activity. acs.org

Another study highlighted benzo[d]isoxazole derivatives as potent inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and progression. nih.gov The lead compound from this series, N-phenylbenzo[d]isoxazole-3-carboxamide, demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 0.31 μM in a dual-luciferase assay. nih.gov The study confirmed that the benzo[d]isoxazole-3-carboxamide structure was essential for the observed anti-HIF-1α activity. nih.gov

The table below summarizes the activity of selected lead compounds derived from the benzisoxazole scaffold.

Compound ClassTarget(s)Lead Compound ExampleActivity (IC₅₀)Reference
3-Amino-benzo[d]isoxazolesVEGFR, PDGFRCompound 50 (structure undisclosed)Potent acs.org
Benzo[d]isoxazole-3-carboxamidesHIF-1αN-phenylbenzo[d]isoxazole-3-carboxamide0.31 μM nih.gov
Benzisoxazole-substituted-allyl derivativesCancer CellsCompounds 67-70 (structures undisclosed)Best hit against HT-29 colon cancer cells nih.gov

Pharmacokinetic Profiling in Drug Development

Pharmacokinetic (PK) profiling, which involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME), is a critical phase in drug development. nih.gov For derivatives of this compound, establishing favorable PK properties is essential for their advancement as viable drug candidates. Research has shown that modifications to the benzisoxazole scaffold can yield compounds with promising pharmacokinetic profiles. nih.govacs.org For instance, a series of benzisoxazoles featuring N-linked oxazolidinone substituents were noted to have favorable PK properties, which contributed to their efficacy in preclinical infection models. nih.gov

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a highly desirable characteristic for many medications as it allows for convenient patient administration. mdpi.comnih.gov A significant achievement in the development of 3-amino-benzo[d]isoxazole-based kinase inhibitors was the identification of orally bioavailable compounds. acs.org The ability of these compounds to be absorbed effectively from the gastrointestinal tract is a key factor in their potential as clinical candidates, as demonstrated in subsequent in vivo efficacy studies. acs.org The challenge in drug design is often to balance potency with good oral bioavailability, and the successful identification of such compounds within the this compound class underscores the scaffold's utility. acs.orgnih.gov

Preclinical Efficacy Studies (In vitro and In vivo Models)

Preclinical studies are essential to evaluate the therapeutic potential of new drug candidates before they can be considered for human trials. Derivatives of this compound have been assessed in various in vitro (cell-based) and in vivo (animal) models to determine their efficacy against specific diseases. acs.org

In vitro studies have demonstrated the anticancer activity of benzisoxazole derivatives against various human cancer cell lines. For example, novel benzisoxazole-substituted-allyl derivatives were identified as the most effective compounds against HT-29 human colon cancer cells. nih.gov In the context of kinase inhibition, derivatives were evaluated for their ability to block the activity of RTKs like VEGFR and PDGFR in biochemical assays. acs.org

The ultimate preclinical test for a potential anticancer agent is its ability to inhibit tumor growth in a living organism. In vivo models, typically involving human tumor xenografts in immunocompromised mice, are used for this purpose. A key compound from the 3-amino-benzo[d]isoxazole series, referred to as compound 50, demonstrated significant efficacy in such a model. acs.org When administered orally, it resulted in substantial inhibition of tumor growth in a human fibrosarcoma (HT1080) model. acs.org

The table below details the in vivo efficacy of this lead compound in a tumor growth model.

CompoundModelDosing RegimenResultReference
Compound 50HT1080 human fibrosarcoma10 mg/kg/day (oral)81% tumor growth inhibition acs.org

VEGFR inhibitors are expected to block the effects of VEGF, a key signaling protein that promotes the formation of new blood vessels (angiogenesis) and increases the permeability of existing vessels. acs.org To test this function in vivo, researchers use models such as the VEGF-stimulated vascular permeability model. In this assay, an increase in vascular leakage is induced by VEGF, and the ability of a drug to counteract this effect is measured. acs.org Compound 50, a 3-amino-benzo[d]isoxazole derivative, was shown to be highly effective in this model, confirming its potent inhibition of VEGF signaling in a physiological context. acs.org

The table below presents the in vivo efficacy of the lead compound in a vascular permeability model.

CompoundModelResult (ED₅₀)Reference
Compound 50VEGF-stimulated uterine edema model2.0 mg/kg acs.org

Models of Chronic Inflammation

The therapeutic potential of compounds derived from the this compound scaffold in inflammatory conditions is evaluated using various preclinical models. These models are essential for assessing a compound's ability to modulate inflammatory pathways. A primary and widely used in vivo model is the carrageenan-induced paw edema test in rodents. nih.gov This test, while modeling acute inflammation, provides critical initial data on the anti-inflammatory efficacy of new chemical entities. mdpi.com In this model, carrageenan, a phlogistic agent, is injected into the subplantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema, redness, and swelling. nih.govnih.gov The volume of the paw is measured at various time points after carrageenan administration to quantify the extent of edema. mdpi.com The effectiveness of a test compound is determined by its ability to reduce the swelling compared to a control group. nih.gov This model is valuable because the inflammatory response it induces is biphasic and involves the release of key inflammatory mediators, including histamine, serotonin (B10506), bradykinin, and prostaglandins (B1171923), which are also implicated in chronic inflammatory diseases. nih.gov

Beyond acute models, derivatives have been investigated in models that more closely represent chronic inflammatory diseases. For instance, the imiquimod (B1671794) (IMQ)-induced psoriatic mouse model is used to simulate chronic skin inflammation. In this model, repeated topical application of imiquimod cream induces skin lesions that share many characteristics with human psoriasis, including epidermal hyperplasia, leukocyte infiltration, and increased expression of pro-inflammatory cytokines. mdpi.com Benzoxazole (B165842) derivatives, which are structurally related to benzisoxazoles, have demonstrated the ability to reduce erythema, skin thickness, and desquamation in this model, indicating their potential for treating chronic inflammatory skin conditions. mdpi.com

In vitro assays are also crucial for elucidating the mechanisms of action. For example, benzoxazolone derivatives have been tested for their ability to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. nih.gov Such assays help to identify specific molecular targets within the inflammatory cascade.

The table below summarizes representative findings for benzoxazole derivatives, highlighting their anti-inflammatory potential in the carrageenan-induced paw edema model.

Compound TypeAnimal ModelKey Findings
Benzoxazole DerivativesCarrageenan-Induced Paw Edema (Rat)Showed promising anti-inflammatory effects, evaluated by calculating the percent maximum possible effect. nih.gov
Isoxazole-based AmidesCarrageenan-Induced Paw Edema (Rat)Demonstrated significant reduction in paw edema volume compared to control. researchgate.net
Benzenesulfonamide DerivativesCarrageenan-Induced Paw Edema (Rat)Exhibited marked anti-inflammatory activity, with up to 99.7% inhibition of edema at 4 hours. nih.gov

This table is interactive and can be sorted by column.

Anticonvulsant Evaluation (e.g., Maximal Electroshock Test)

The Maximal Electroshock (MES) test is a cornerstone preclinical assay for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures. nih.govbrieflands.com This test is considered a reliable model for predicting efficacy in grand mal epilepsy. brieflands.com The procedure involves administering a supramaximal electrical stimulus via ear or corneal electrodes to induce a tonic-clonic seizure in rodents, typically mice. brieflands.commdpi.com The hallmark of the seizure is the tonic hindlimb extension (THLE) phase. brieflands.com A compound is deemed to have anticonvulsant activity in the MES model if it prevents the THLE phase. nih.govnih.gov

For quantitative evaluation, the median effective dose (ED50) is determined. The ED50 is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension component of the seizure. nih.govresearchgate.net This value is a critical measure of a compound's potency. The evaluation of benzisoxazole and its structural isosteres, such as benzoxazoles, in the MES test has identified several derivatives with significant anticonvulsant activity. nih.govresearchgate.net For example, a series of benzoxazole derivatives containing a 1,2,4-triazolone moiety demonstrated potent anti-MES activity, with the most promising compound showing an ED50 of 22.0 mg/kg in mice. nih.govresearchgate.net Another study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also identified a lead compound with an ED50 of 23.7 mg/kg in the MES test. researchgate.net These findings underscore the potential of the benzisoxazole/benzoxazole scaffold in developing new antiepileptic drugs.

The following table presents data from anticonvulsant evaluations of various benzoxazole derivatives using the MES test.

Compound SeriesMost Active CompoundMES ED50 (mg/kg, mice)Reference Drug ED50 (mg/kg)
Benzoxazole-1,2,4-triazolonesCompound 5f22.0Carbamazepine: >30
2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazolesCompound 5j12.7Not specified
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-onesCompound 4g23.7Carbamazepine: 20.3

This table is interactive and can be sorted by column.

Target Identification and Validation

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets, which explains its broad spectrum of pharmacological activities. nih.govwilddata.cnresearchgate.net Target identification and validation studies for derivatives of this compound have revealed interactions with key proteins involved in inflammation, neurotransmission, and cancer.

In the context of inflammation, Myeloid differentiation protein 2 (MD2) has been identified as a direct target. nih.gov MD2 is an essential co-receptor for Toll-like receptor 4 (TLR4), which plays a critical role in the innate immune response to bacterial lipopolysaccharide (LPS). Benzoxazolone derivatives have been shown to competitively bind to MD2, inhibiting the production of pro-inflammatory cytokines like IL-6 with IC50 values as low as 5.09 µM. nih.gov

For anticonvulsant activity, the mechanism appears to involve the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. nih.govresearchgate.net Studies have shown that active benzoxazole derivatives significantly increase the concentration of GABA in the mouse brain. nih.govresearchgate.net This effect suggests that these compounds may either enhance GABA synthesis or inhibit its degradation, leading to a net increase in inhibitory neurotransmission and thus raising the seizure threshold.

The versatility of the scaffold is further demonstrated by its interaction with targets relevant to neuropsychiatric disorders and cancer. Derivatives have shown high affinity for dopaminergic and serotonergic (5-HT1A and 5-HT2A) receptors, which are established targets for antipsychotic drugs. nih.gov Other identified targets include acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132) and a target for Alzheimer's disease therapies, and Heat shock protein 90 (Hsp90), a molecular chaperone that is a promising target in oncology. nih.gov In some bacteria, enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate (B8730719) octaprenyltransferase have been implicated as potential targets for the antimicrobial activity of benzisoxazole derivatives. uri.edu

TargetTherapeutic AreaDerivative TypeKey Validation Finding
Myeloid differentiation protein 2 (MD2)InflammationBenzoxazoloneDirect binding confirmed; IC50 of 5.09 µM for IL-6 inhibition. nih.gov
GABA SystemEpilepsyBenzoxazole-triazolonesSignificantly increased GABA levels in mouse brain. nih.govresearchgate.net
Serotonin Receptors (5-HT1A/2A)SchizophreniaAmide derivativesHigh binding affinity observed in receptor binding assays. nih.gov
Acetylcholinesterase (AChE)NeurodegenerationN-benzylpiperidine benzisoxazolesPotent and selective inhibition of the enzyme. nih.gov
Heat shock protein 90 (Hsp90)CancerSmall-molecule benzisoxazolesBinds in the ATP binding pocket of the protein. nih.gov

This table is interactive and can be sorted by column.

Drug Repurposing Potential

Drug repurposing, or repositioning, is a strategy to identify new therapeutic uses for existing or previously studied compounds, which can accelerate the drug development process. nih.gov The this compound scaffold and its derivatives are excellent candidates for repurposing due to their demonstrated polypharmacology—the ability to interact with multiple biological targets across different therapeutic areas. nih.govresearchgate.net

The wide range of validated biological activities, including anti-inflammatory, anticonvulsant, antipsychotic, antimicrobial, and anticancer effects, provides a strong foundation for exploring new indications. nih.govwilddata.cnresearchgate.net For example, a compound initially developed as an anticonvulsant that modulates the GABAergic system could be investigated for other neurological conditions where GABAergic dysfunction is implicated, such as anxiety disorders, neuropathic pain, or certain movement disorders.

Similarly, the anti-inflammatory properties of benzisoxazole derivatives, mediated through targets like MD2, suggest their potential application in a broader range of inflammatory and autoimmune diseases beyond initial indications. nih.gov An agent that inhibits pro-inflammatory cytokine production could be repurposed for conditions such as rheumatoid arthritis, inflammatory bowel disease, or even certain neuroinflammatory disorders. mdpi.com

Furthermore, the identification of targets like Hsp90 and various protein kinases in cancer research opens avenues for repurposing compounds from this class, which may have been originally explored for other purposes, as potential oncology therapeutics. nih.gov The established safety and pharmacokinetic profiles of approved drugs containing the benzisoxazole moiety, such as the antipsychotic risperidone (B510) and the anticonvulsant zonisamide, provide valuable data that can inform the repurposing of the core scaffold for novel therapeutic applications. wikipedia.org The chemical tractability and the "privileged" nature of the scaffold allow for the creation of diverse chemical libraries, facilitating the screening of these compounds against new targets and diseases, thereby maximizing their therapeutic potential. nih.gov

Advanced Research Topics and Interdisciplinary Studies

Conjugation with Functional Materials

The chemical architecture of Benzo[c]isoxazol-3-amine, particularly the presence of a reactive primary amine group at the 3-position, makes it a valuable intermediate for conjugation with functional materials. myskinrecipes.com This amine group serves as a chemical handle, allowing the core benzoisoxazole structure to be covalently linked to a wide range of substrates, including polymers, nanoparticles, and surfaces. This derivatization capability is crucial for creating new materials with tailored properties for applications in drug discovery and materials science.

The conjugation of small molecules like benzoisoxazole derivatives to larger entities can impart specific biological or physical properties to the resulting material. For instance, attaching these heterocyclic compounds to biocompatible polymers could be explored for creating drug delivery systems or functionalized medical device coatings. The inherent biological activity of many benzoisoxazole derivatives, such as antimicrobial or anti-inflammatory properties, could be conferred to the material it is conjugated with. nih.gov

Applications in Supramolecular Chemistry

The field of supramolecular chemistry investigates the assembly of molecules through non-covalent interactions. The structure of this compound and its derivatives contains key features that facilitate such interactions, including hydrogen bond donors (the amine group) and acceptors (the nitrogen and oxygen atoms of the isoxazole (B147169) ring), as well as an aromatic system capable of π-π stacking.

These non-covalent forces direct the self-assembly of molecules into well-defined, higher-order structures in the solid state. Studies on related heterocyclic systems, such as amides containing N-(benzo[d]thiazolyl) substituents, demonstrate how combinations of N—H⋯N, N—H⋯O, and C—H⋯N hydrogen bonds can lead to the formation of complex one-, two-, and three-dimensional supramolecular assemblies. nih.gov For example, in one such derivative, symmetry-related molecules are linked into dimers by pairwise N—H⋯N hydrogen bonds. nih.gov Similar interactions are anticipated to govern the crystal engineering of this compound derivatives, influencing their physical properties like solubility, stability, and polymorphism.

Development of Bioactive Probes

The benzoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. nih.gov This inherent bioactivity makes it an excellent starting point for the development of bioactive probes—molecules designed to selectively interact with a biological target and report on its presence or activity, often through a fluorescent signal.

For instance, derivatives of benzoisoxazole have been developed as potent inhibitors of key cellular targets like receptor tyrosine kinases (RTKs) and hypoxia-inducible factor (HIF)-1α. acs.orgnih.gov To convert such an inhibitor into a bioactive probe, a reporter group, such as a fluorophore, can be chemically attached. This strategy has been successfully applied to other heterocyclic systems to create fluorescent probes for live-cell imaging. nih.govresearchgate.net A benzoisoxazole-based probe could, in principle, allow for the visualization of its target enzyme within a cell, providing valuable insights into its localization and function. The development of probes with deep-red or near-infrared (NIR) emission is particularly sought after for biological imaging, as it minimizes background fluorescence from the biological sample. mdpi.comnih.gov

Exploration in Chemical Biology Tools

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. This compound derivatives have emerged as powerful tools in this regard, enabling the investigation of complex cellular pathways.

A notable example is the development of N-phenylbenzo[d]isoxazole-3-carboxamides as potent inhibitors of HIF-1α transcription. nih.gov HIF-1α is a critical protein in the cellular response to low oxygen and is a key target in cancer research. Researchers synthesized a series of these derivatives and evaluated their activity, identifying compounds with inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov These molecules serve as valuable chemical tools to probe the function of the HIF-1α pathway, helping to elucidate its role in tumor progression. Structure-activity relationship (SAR) studies have shown that the benzo[d]isoxazole-3-carboxamide structure is crucial for this anti-HIF-1α activity. nih.gov

Inhibitory Activity of Benzo[d]isoxazole Derivatives Against HIF-1α
CompoundDescriptionIC₅₀ (μM)Reference
Lead Compound 1N-phenylbenzo[d]isoxazole-3-carboxamide0.31 nih.gov
Compound 15Derivative with optimized substitutions0.024 nih.gov
Compound 31Derivative with optimized substitutions0.024 nih.gov

Environmental and Green Chemistry Considerations in Synthesis

The synthesis of heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Traditional synthetic routes for benzoisoxazoles often involve multi-step processes with potentially harsh reagents. chemicalbook.com

In contrast, recent research on isoxazole synthesis highlights several green approaches that could be adapted for this compound production. These methods include:

Use of Green Solvents: Water has been successfully used as a solvent for the three-component synthesis of isoxazol-5(4H)-one derivatives, eliminating the need for volatile organic compounds. semnan.ac.irmdpi.com

Alternative Energy Sources: Natural sunlight has been employed as a clean, cheap, and readily available energy source for isoxazolone synthesis, with reactions completing in as little as 17-40 minutes with high yields. semnan.ac.ir

Benign Catalysts: Researchers have used biodegradable and reusable catalysts like propylamine-functionalized cellulose (B213188) (Cell-Pr-NH₂) and agro-waste extracts (Water Extract of Orange Fruit Peel Ash) to promote isoxazole formation under mild conditions. mdpi.comnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions is another key green chemistry strategy that has been applied to related synthetic transformations. rsc.org

These approaches offer significant advantages, including milder reaction conditions, simpler work-up procedures, and a reduced environmental footprint. semnan.ac.irmdpi.com

Comparison of Green Synthesis Conditions for Isoxazole Derivatives
MethodEnergy SourceSolventCatalystKey AdvantagesReference
Three-component reactionNatural SunlightWaterNoneNo organic solvents, fast, high yield semnan.ac.ir
Three-component reactionRoom TemperatureWaterAmine-functionalized celluloseBiodegradable catalyst, mild conditions mdpi.com
Multi-component reaction60 °C Oil BathGlycerol (solvent-free implied)Agro-waste extract (WEOFPA)Eco-friendly, inexpensive catalyst nih.gov

Toxicology and Safety Pharmacology (Excluding Dosage/Administration)

The preclinical assessment of a compound's toxicological profile is essential for its development. For benzoisoxazole derivatives, this involves evaluating their potential for cytotoxicity (harm to cells) and genotoxicity (damage to DNA). Such studies are typically conducted in vitro using cell-based assays.

For other heterocyclic compounds like benzimidazole-morpholine derivatives, toxicological screening has been performed using well-established methods such as the MTT assay to assess cytotoxicity and the Ames test to investigate mutagenic potential. mdpi.com In those studies, compounds were identified that were non-cytotoxic and non-genotoxic, indicating a favorable preliminary safety profile. mdpi.com While specific toxicological data for this compound is not detailed in the provided search results, it is known that structural modifications to the broader isoxazole scaffold can be used to decrease toxicity and improve the pharmacokinetic profile of drug candidates. rsc.org Any new derivative based on the this compound core would undergo similar rigorous toxicological screening to identify any potential safety liabilities early in the research and development process.

Q & A

Q. What are the common synthetic methodologies for preparing Benzo[c]isoxazol-3-amine and its derivatives?

this compound is typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, a one-pot reaction involving ortho-fluoronitrile and acetohydroxamic acid under basic conditions induces intramolecular cyclization to form the benzo[d]isoxazole scaffold . Metal-free multicomponent cascade annulations using aryl methyl ketones and enaminones can also generate substituted pyrimidine derivatives from benzo[d]isoxazol-3-amine .

Q. How can structural characterization of this compound derivatives be optimized?

X-ray crystallography is critical for resolving bond angles and dihedral deviations in the benzisoxazole ring. For instance, studies using Mercury CSD 2.0 enable visualization of crystal packing and intermolecular interactions, such as van der Waals forces stabilizing the structure . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming substituent positions and purity .

Q. What are the stability considerations for storing this compound derivatives?

Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) require storage in inert atmospheres at 2–8°C to prevent decomposition . Light-sensitive compounds should be kept in dark containers, and moisture must be avoided to minimize hydrolysis of reactive sites like the isoxazole ring .

Advanced Research Questions

Q. How can transannulation reactions expand the utility of this compound in heterocyclic synthesis?

I₂-DMSO-mediated transannulation enables the formation of pyrimidine and pyridazine scaffolds from benzo[d]isoxazol-3-amine. This reaction proceeds via [3+1+2] cascade annulation, forming two C–N bonds and one C–C bond in a single pot. The phenolic hydroxyl group in the product allows further functionalization with bioactive molecules, demonstrating versatility in drug discovery .

Q. What strategies address contradictions in bioactivity data for benzisoxazole derivatives?

Discrepancies in reported bioactivities (e.g., antipsychotic vs. antibacterial effects) often arise from substituent positioning. For example, 3-substituted derivatives exhibit neuroleptic activity due to interactions with voltage-sensitive ion channels, while 5- or 6-substituted analogs may target bacterial enzymes. Systematic structure-activity relationship (SAR) studies using computational docking (e.g., molecular dynamics simulations) can resolve these contradictions .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

Electron-deficient substituents (e.g., nitro or trifluoromethyl groups) enhance reactivity in Suzuki-Miyaura couplings by polarizing the isoxazole ring. For example, 5-(trifluoromethyl)benzo[d]isoxazol-3-amine undergoes efficient coupling with aryl boronic acids under palladium catalysis, yielding biaryl derivatives with potential pharmacological applications .

Q. What computational methods are effective for predicting the physicochemical properties of benzisoxazole derivatives?

Density functional theory (DFT) calculations can predict bond dissociation energies and aromaticity indices, which correlate with stability under oxidative conditions. Tools like Gaussian or ORCA are used to model frontier molecular orbitals (FMOs), aiding in the design of redox-stable derivatives .

Methodological Notes

  • Synthetic Optimization : Prioritize one-pot reactions to minimize purification steps and improve yields .
  • Crystallography : Use Mercury CSD 2.0 for packing similarity analysis and void visualization in polymorph screening .
  • Safety Protocols : Adhere to GHS hazard statements (e.g., H302, H315) by using fume hoods and PPE during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.